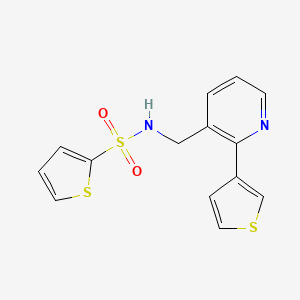

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide featuring a pyridine ring substituted with a thiophen-3-yl group at the 2-position and a thiophene-2-sulfonamide moiety attached via a methylene bridge at the 3-position. This structure combines aromatic and electron-rich heterocycles (pyridine and thiophene) with a sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,13-4-2-7-20-13)16-9-11-3-1-6-15-14(11)12-5-8-19-10-12/h1-8,10,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQYOLGHKHWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamide groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted thiophenes and pyridines, which can further undergo additional modifications to enhance their biological or chemical properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene-based compounds, including N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, exhibit promising antimicrobial properties. Studies have shown that derivatives of sulfonamides can demonstrate varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds similar to this sulfonamide have been tested for their Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations as low as 125 µg/mL .

Anticancer Potential

The compound has been investigated for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes including proliferation and survival. Research has demonstrated that thiophene derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies. The specific interactions with kinases can disrupt critical signaling pathways, leading to reduced tumor growth .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : Reacting thiophene derivatives with pyridine derivatives under controlled conditions.

- Catalysis : Utilizing catalysts such as palladium to facilitate the formation of carbon-carbon bonds.

- Optimization : Employing temperature control and high-throughput screening to enhance yield and purity.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes .

Case Study 1: Antibacterial Efficacy

A study evaluated various thienopyrimidine-sulfonamide hybrids, including those similar to this compound. The results indicated that certain hybrids exhibited enhanced antibacterial activity compared to traditional sulfonamides like sulfadiazine, with significant improvements in MIC values against E. coli and S. aureus strains .

Case Study 2: Kinase Inhibition

In another study focused on kinase inhibitors derived from thiophene compounds, researchers demonstrated that specific modifications to the structure of this compound could lead to increased potency against cancer cell lines. The findings highlighted the importance of structural optimization in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (pyridine, thiophene, sulfonamide) and are analyzed for their similarities and differences:

N-(Pyridin-3-yl)thiophene-2-sulfonamide (Compound 89)

- Structure : Lacks the methylene bridge and thiophen-3-yl substitution on the pyridine ring. The sulfonamide is directly attached to pyridin-3-yl.

- Synthesis: Prepared by reacting 3-aminopyridine with a thiophene-2-sulfonyl chloride derivative .

- This may result in lower lipophilicity and altered binding interactions in biological systems.

N-(3-(Substituted Cyclohexenyl)phenyl)-N-methylmethanesulfonamide Derivatives

- Structure: Includes trifluoromethyl and oxazolidinone groups (e.g., EP 2 697 207 B1). These substituents enhance metabolic stability and electronegativity compared to the target compound’s thiophene-pyridine system .

- Implications : The trifluoromethyl groups likely improve bioavailability and resistance to oxidative metabolism, making these derivatives more suitable for pharmaceutical applications requiring prolonged half-lives.

N-(Thiophen-2-ylmethyl)-1-nitro-10H-phenoxazin-3-sulfonamide (Compound 6c)

- Structure: Features a nitro-phenoxazine ring instead of pyridine. The nitro group introduces strong electron-withdrawing effects, while phenoxazine provides a planar aromatic system .

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

- Structure : Substitutes sulfonamide with a carboxamide and incorporates a bulky tert-butyl group. The pyridine is at the 2-position, and the thiophene is at the 3-position .

Structural and Functional Analysis Table

Research Findings and Hypotheses

- Electronic Effects : The target compound’s dual thiophene rings may enhance electron delocalization, improving binding to targets like kinases or GPCRs compared to simpler sulfonamides (e.g., Compound 89) .

- Steric Considerations : Bulky substituents in EP 2 697 207 B1 derivatives and Compound 6p suggest trade-offs between metabolic stability and target accessibility .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiophene ring, a pyridine moiety, and a sulfonamide group, which contribute to its interaction with various biological targets.

Molecular Structure and Properties

The molecular formula of this compound is C14H14N2O2S, with a molecular weight of approximately 286.4 g/mol. The presence of the thiophene and pyridine rings is significant for its biological activity, as these heterocycles are known for their ability to interact with enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 0.22 to 0.25 μg/mL for the most active derivatives, demonstrating potent antimicrobial effects .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example, derivatives containing similar structural motifs have shown significant antiproliferative activity against breast, colon, and lung cancer cell lines . The mechanisms of action may involve the inhibition of specific signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties as well. Compounds with similar structures have demonstrated the ability to reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in cellular models . This suggests that the compound could be beneficial in treating inflammatory diseases by modulating these pathways.

The biological activity of this compound is likely mediated through its interactions with various enzymes and receptors involved in disease pathways. The sulfonamide group is particularly relevant as it can mimic substrates or inhibitors of key enzymes, thereby altering their activity and influencing cellular responses.

Case Studies

- Antimicrobial Evaluation : A study conducted on sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains, highlighting the potential of this compound in addressing antibiotic resistance .

- Cancer Cell Line Studies : In vitro assays showed that this compound could induce apoptosis in cancer cells while sparing normal cells, indicating a selective mechanism that could be harnessed for therapeutic applications .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.